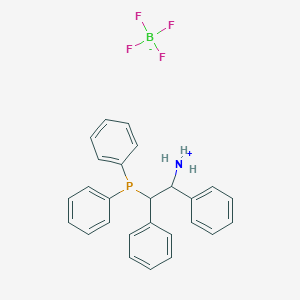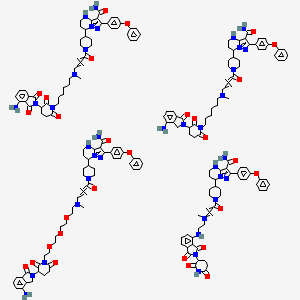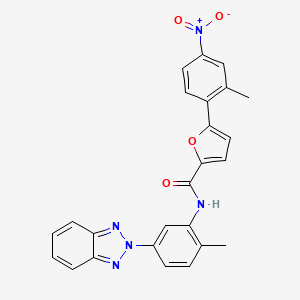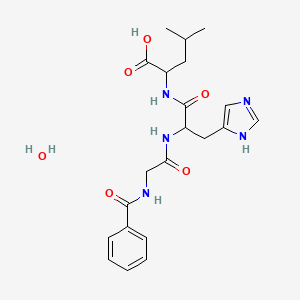
(2-Diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often as a ligand in catalytic systems.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to induce enantioselectivity in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is essential.
Mécanisme D'action
The mechanism by which (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, creating a chiral environment that favors the formation of one enantiomer over the other. This enantioselectivity is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-SEGPHOS (®-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)
Uniqueness
Compared to similar compounds, (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE offers unique advantages in terms of its ability to induce high enantioselectivity in a wide range of reactions. Its rigid structure and specific electronic properties make it particularly effective in asymmetric catalysis, distinguishing it from other chiral phosphine ligands.
Propriétés
Formule moléculaire |
C26H25BF4NP |
|---|---|
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
(2-diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1 |
Clé InChI |
VCXXYLCJWHJFSW-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)

![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
